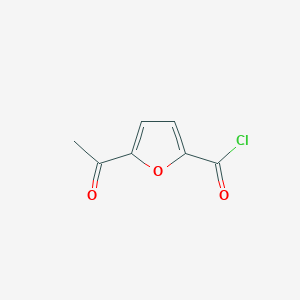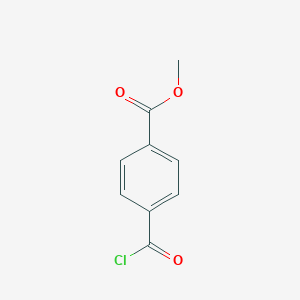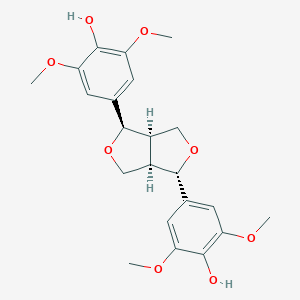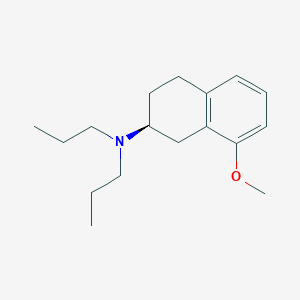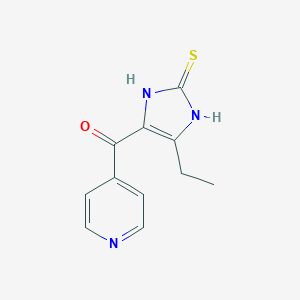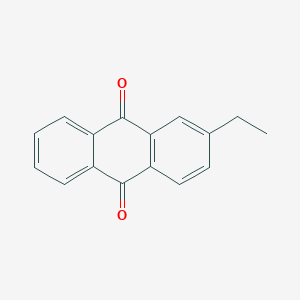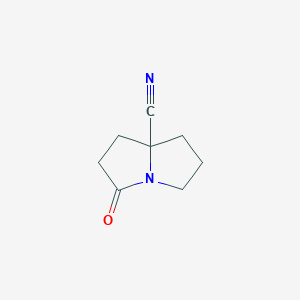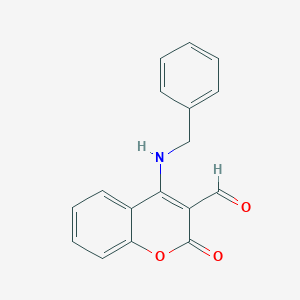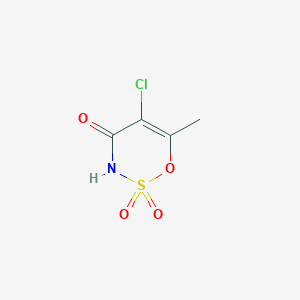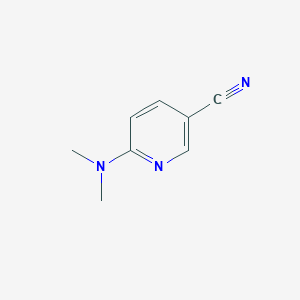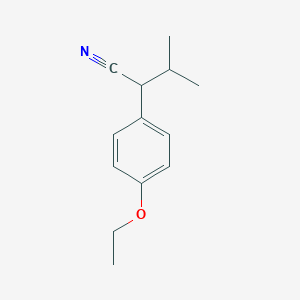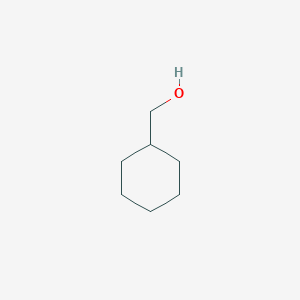![molecular formula C16H20N2O4S B048035 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester CAS No. 120164-76-3](/img/structure/B48035.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester is a chemical compound that is commonly known as MTT. It is a yellow compound that is widely used in scientific research for its unique properties. MTT is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and medical research.
Wirkmechanismus
MTT is reduced by mitochondrial dehydrogenase to formazan, which produces a purple color. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenase, which is a key enzyme in the electron transport chain. The reduction of MTT is a measure of mitochondrial function and cell viability. The mechanism of action of MTT is well understood, and the assay is widely used in scientific research.
Biochemische Und Physiologische Effekte
MTT has no known biochemical or physiological effects on living organisms. MTT is a non-toxic compound that is widely used in scientific research. The compound is stable under normal laboratory conditions and does not pose any significant health hazards.
Vorteile Und Einschränkungen Für Laborexperimente
MTT has several advantages over other cell viability assays. MTT is a colorimetric assay that is easy to perform and does not require expensive equipment. The assay is also highly sensitive and can detect small changes in cell viability. MTT is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, MTT has some limitations. The assay is not suitable for measuring cell proliferation over long periods of time. The assay is also susceptible to interference from compounds that absorb light at the same wavelength as formazan.
Zukünftige Richtungen
MTT has many potential future directions in scientific research. One area of interest is the development of new compounds that are more sensitive and specific than MTT. Another area of interest is the use of MTT in high-throughput screening assays. MTT is also being used in the development of new drugs and therapies for a wide range of diseases, including cancer and neurodegenerative diseases. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Conclusion:
In conclusion, MTT is a versatile compound that has a wide range of applications in scientific research. The compound is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan and is widely used in cell viability assays. MTT has no known biochemical or physiological effects on living organisms and is stable under normal laboratory conditions. The compound has several advantages over other cell viability assays but also has some limitations. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Synthesemethoden
MTT is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan in the presence of ethanol and sodium hydroxide. The reaction produces a yellow solid that is purified by recrystallization. The yield of MTT is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research for its ability to measure cell viability and cell proliferation. MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenase in living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenase to formazan, which produces a purple color. The intensity of the color is directly proportional to the number of viable cells in the sample. MTT is used to assess the efficacy of drugs, toxins, and other compounds in vitro. MTT is also used to study the mechanisms of cell death, including apoptosis and necrosis.
Eigenschaften
CAS-Nummer |
120164-76-3 |
|---|---|
Produktname |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Molekularformel |
C16H20N2O4S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-12(20)7-6-11(19)17-16-18-13-8(2)9(3)14(21)10(4)15(13)23-16/h21H,5-7H2,1-4H3,(H,17,18,19) |
InChI-Schlüssel |
DGMNQRPZQNZHLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Kanonische SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonyme |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



